(6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone
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Overview
Description
(6-bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone is a member of piperazines.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized and characterized, revealing its potential in chemical research. The synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed through X-ray crystal structure determination, illustrating its value in structural analysis and molecular engineering (Kuang Xin-mou, 2009).
Antibacterial Applications
A series of novel compounds, including those structurally similar to (6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone, have been synthesized and found to possess significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae. This highlights the compound's potential in developing new antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Neurodegenerative Disease Research
The compound is part of a series of multifunctional amides that have been synthesized and shown to have moderate enzyme inhibitory potentials. This is particularly relevant in the context of Alzheimer's disease, suggesting its potential in the development of therapeutic agents targeting neurodegenerative disorders (Mubashir Hassan et al., 2018).
Antioxidant Activity
Compounds structurally related to (6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone have been isolated from natural sources like marine red algae and synthesized in labs. They've been found to exhibit potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration of food and possibly in therapeutic contexts (Ke-kai Li et al., 2011).
Crystal and Molecular Structure Analysis
The compound has significance in crystallography and molecular structure analysis, as seen in studies where similar compounds were synthesized and characterized through spectral and XRD studies, providing insights into their structural intricacies (B. Lakshminarayana et al., 2009).
properties
Product Name |
(6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone |
---|---|
Molecular Formula |
C22H23BrN2O3 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(6-bromo-5-methoxy-2-methyl-1-benzofuran-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23BrN2O3/c1-14-6-4-5-7-18(14)24-8-10-25(11-9-24)22(26)21-15(2)28-19-13-17(23)20(27-3)12-16(19)21/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
CZIDGNROYZDNMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(OC4=CC(=C(C=C43)OC)Br)C |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(OC4=CC(=C(C=C43)OC)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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